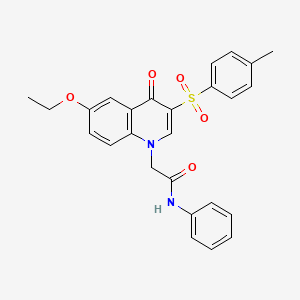
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, also known as EOTA, is a chemical compound that has been the focus of scientific research due to its potential use in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Synthesis and Characterization
Quinoline derivatives are synthesized through various methods, including one-pot synthesis techniques, and characterized using spectroscopic techniques and crystal X-ray diffraction. The synthesis often explores the creation of compounds with potential biological activities. For example, Yuefei Bai et al. (2011) detailed the synthesis and in vitro anti-tuberculosis activity of certain N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showcasing the methodological approach to creating and assessing these compounds (Bai et al., 2011).
Crystal Structure Analysis
The study of crystal structures through Hirshfeld surface analysis and DFT studies provides detailed insights into the molecular configurations and interactions of quinoline derivatives. This information is crucial for understanding the chemical behavior and potential reactivity of these compounds, as illustrated in the research by Yassir Filali Baba et al. (2019), which delves into the structural analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate (Filali Baba et al., 2019).
Pharmacological Activities
Quinoline derivatives have been studied for their various pharmacological activities, including antibacterial, anti-inflammatory, and analgesic effects. The synthesis of specific derivatives aims to explore and enhance these activities for potential therapeutic applications. For example, the work by Ch. Rajveer et al. (2010) highlights the pharmacological significance of substituted 6-bromoquinazolinones, including their synthesis and evaluation for various biological activities (Rajveer et al., 2010).
Antioxidant Applications
The use of quinoline derivatives as antioxidants, particularly in animal feed, to protect against lipid peroxidation, illustrates their importance in agricultural and food science. Research by A. Blaszczyk et al. (2013) on Ethoxyquin, a related compound, discusses its widespread use and safety considerations, highlighting the diverse applications of quinoline derivatives beyond pharmacology (Blaszczyk et al., 2013).
Inhibitory Effects on Biological Pathways
Quinoline derivatives have shown inhibitory effects on various biological pathways, including impacts on mitochondrial respiratory chains and specific enzymatic activities. The study by J. Reyes et al. (1995) on the inhibitory effect of ethoxyquin on electron transport highlights the potential for these compounds to influence cellular and molecular processes (Reyes et al., 1995).
properties
IUPAC Name |
2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-11-14-23-22(15-20)26(30)24(34(31,32)21-12-9-18(2)10-13-21)16-28(23)17-25(29)27-19-7-5-4-6-8-19/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABFJHXMZNIYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)

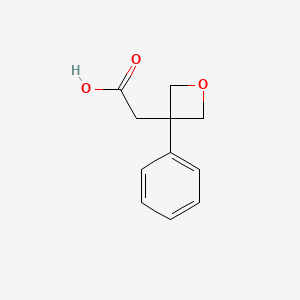

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2886207.png)
![N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886209.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2886210.png)
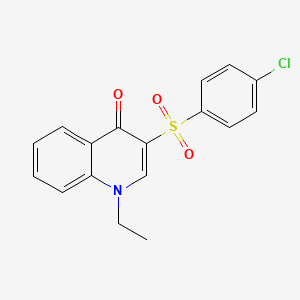

![(4-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2886215.png)
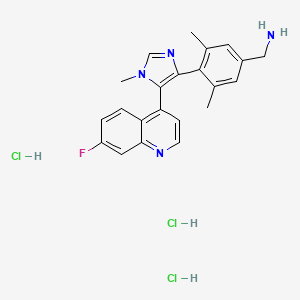
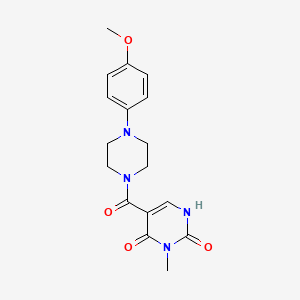
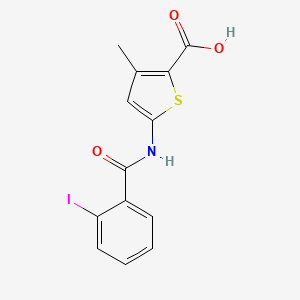
![(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2886224.png)